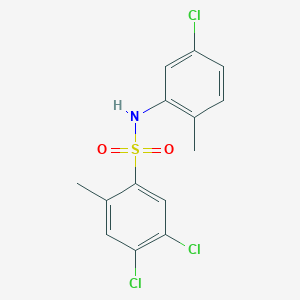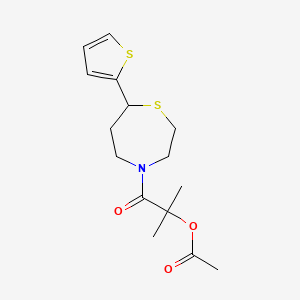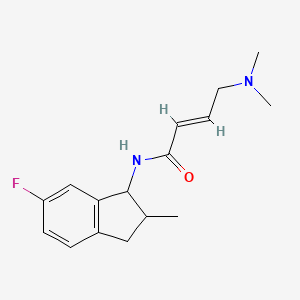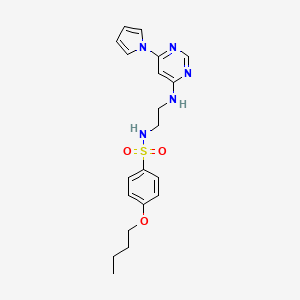
4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide, also known as DCMS, is a sulfonamide-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide has also been investigated for its potential use as an antimicrobial agent, with studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide has been shown to possess anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide in lab experiments is its potent activity against cancer cells and bacteria, which makes it a valuable tool for studying these diseases. However, 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide can be difficult to synthesize and purify, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide. One area of interest is the development of 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide analogs with improved potency and selectivity against cancer cells and bacteria. Additionally, further studies are needed to fully elucidate the mechanism of action of 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide and its potential use in the treatment of inflammatory diseases. Finally, 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide may also have applications in other fields, such as materials science and catalysis, and further research in these areas may be warranted.
Synthesis Methods
The synthesis of 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
properties
IUPAC Name |
4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c1-8-3-4-10(15)6-13(8)18-21(19,20)14-7-12(17)11(16)5-9(14)2/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHMAORDYYGSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B2680580.png)



![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)
![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)
![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)

